Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]-
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Overview
Description
1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE is a heterocyclic compound that contains both oxadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 4-methyl-1H-1,2,3-triazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
- 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
Uniqueness: 1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-1H-1,2,3-TRIAZOL-5-YL]ETHAN-1-ONE is unique due to its specific combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N6O2 |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
1-[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethanone |
InChI |
InChI=1S/C7H8N6O2/c1-3-5(4(2)14)13(12-9-3)7-6(8)10-15-11-7/h1-2H3,(H2,8,10) |
InChI Key |
JGXAJITWLDIZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)C |
Origin of Product |
United States |
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